2-Methoxy-4-(2-nitrovinyl)phenol 2-Methoxy-4-(2-nitrovinyl)phenol
Brand Name: Vulcanchem
CAS No.: 22568-51-0
VCID: VC21397401
InChI: InChI=1S/C9H9NO4/c1-14-9-6-7(2-3-8(9)11)4-5-10(12)13/h2-6,11H,1H3/b5-4+
SMILES: COC1=C(C=CC(=C1)C=C[N+](=O)[O-])O
Molecular Formula: C9H9NO4
Molecular Weight: 195.17 g/mol

2-Methoxy-4-(2-nitrovinyl)phenol

CAS No.: 22568-51-0

Cat. No.: VC21397401

Molecular Formula: C9H9NO4

Molecular Weight: 195.17 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-4-(2-nitrovinyl)phenol - 22568-51-0

Specification

CAS No. 22568-51-0
Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
IUPAC Name 2-methoxy-4-[(E)-2-nitroethenyl]phenol
Standard InChI InChI=1S/C9H9NO4/c1-14-9-6-7(2-3-8(9)11)4-5-10(12)13/h2-6,11H,1H3/b5-4+
Standard InChI Key XVXCSPJSXIUNQJ-SNAWJCMRSA-N
Isomeric SMILES COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])O
SMILES COC1=C(C=CC(=C1)C=C[N+](=O)[O-])O
Canonical SMILES COC1=C(C=CC(=C1)C=C[N+](=O)[O-])O

Introduction

PropertyValue
Molecular FormulaC9H9NO4
Molecular Weight195.172 g/mol
Physical AppearanceYellow powder
Melting Point168-170°C
Boiling Point347°C at 760 mmHg
Density1.3 g/cm³

Synthesis Methods

The synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol typically employs a nitroaldol (Henry) reaction, which is fundamental in organic chemistry for carbon-carbon bond formation. The primary synthetic route involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with nitromethane in the presence of a base such as sodium hydroxide.

This reaction proceeds through several critical steps:

  • Base-catalyzed deprotonation of nitromethane to form a resonance-stabilized carbanion

  • Nucleophilic addition of the carbanion to the carbonyl group of vanillin

  • Dehydration of the resulting β-nitroalcohol to form the nitrovinyl group

For industrial-scale production, the synthesis methods are optimized to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques. The reaction conditions are carefully controlled to ensure the stereoselectivity of the process, typically favoring the formation of the trans (E) isomer due to thermodynamic stability.

The third search result suggests potential alternative approaches involving oxidative acetalization and Diels-Alder protocols for nitrovinyl substituted guaiacols, which may provide additional synthetic routes to related compounds . These approaches highlight the versatility of nitrovinyl compounds in organic synthesis and their potential for creating more complex molecular architectures.

Structural Characteristics

2-Methoxy-4-(2-nitrovinyl)phenol possesses a complex structure featuring three primary functional groups that contribute to its chemical behavior and applications:

  • Phenolic hydroxyl group (-OH): Contributes to hydrogen bonding capabilities and affects solubility in various solvents.

  • Methoxy group (-OCH3): An electron-donating group that influences the electronic distribution within the aromatic ring, contributing to the compound's reactivity patterns.

  • Nitrovinyl group (-CH=CHNO2): An electron-withdrawing group that creates a conjugated system with the aromatic ring, leading to specific spectroscopic and chemical properties.

The nitrovinyl group extends the π-conjugation of the aromatic system, resulting in a compound with distinctive spectroscopic properties. This extended conjugation contributes to the compound's yellow coloration and its ability to absorb light in the visible spectrum, particularly showing strong absorption at 492 nm when used in enzymatic assays.

The structural configuration of the nitrovinyl group typically adopts the trans (E) geometry due to the steric hindrance that would occur in the cis (Z) configuration. This stereochemistry is important for the compound's interaction with biological targets and its performance in materials applications.

Research Applications

Organic Synthesis Applications

2-Methoxy-4-(2-nitrovinyl)phenol serves as a valuable intermediate in organic synthesis, particularly in the development of complex molecules and functional materials. The compound functions as an important intermediate in the synthesis of more complex organic molecules, with its derivatives being utilized to create functional monomers for radical polymerizations.

In organic synthesis applications, this compound has been integral to developing novel biobased materials from lignin. The presence of both reactive functional groups—the phenolic hydroxyl and the nitrovinyl moiety—provides multiple sites for chemical modifications, making it versatile in various synthetic pathways.

Table 2: Applications in Organic Synthesis

Application AreaDescription
Radical PolymerizationsUsed as a platform to prepare functional monomers for polymerization processes
Synthesis of AntioxidantsRelated compounds exhibit antioxidant properties, enhancing material stability
Functional MonomersContributes to the development of novel biobased materials from lignin

Materials Science Applications

In materials science, 2-Methoxy-4-(2-nitrovinyl)phenol is employed for its thermal stability and flame retardant properties. It is incorporated into plastics, adhesives, and coatings to improve their performance characteristics. The presence of the nitrovinyl group contributes to enhanced thermal stability, making it valuable in high-performance applications.

Research has demonstrated that incorporating this compound into polymer composites significantly enhances their mechanical properties and thermal resistance. Studies have shown that composites containing this compound exhibit improved tensile strength and elongation at break compared to standard formulations, making it particularly valuable for applications requiring enhanced material durability.

Case studies in polymer composites have revealed that the integration of 2-Methoxy-4-(2-nitrovinyl)phenol can lead to materials with superior performance characteristics, particularly in conditions requiring thermal resistance and mechanical strength. These improvements make the compound valuable in various industrial applications where material performance under stress is critical.

Biological and Clinical Applications

2-Methoxy-4-(2-nitrovinyl)phenol has significant applications in biological research and clinical diagnostics. In clinical diagnostics, this compound has been utilized as a substrate for enzymatic assays, notably in the determination of N-acetyl-beta-D-glucosaminidase (NAG) activity.

The compound's ability to undergo enzymatic reactions that result in measurable color changes (chromogenic properties) makes it valuable for colorimetric detection in clinical diagnostics. When used as a substrate for NAG, it exhibits strong absorption at 492 nm, facilitating quantitative measurement of enzyme activity, which is particularly useful in assessing renal function through urinary NAG levels.

Table 3: Biological and Clinical Applications

Application AreaDescription
Enzymatic AssaysUsed as a substrate for measuring enzyme activity in biological samples
Diagnostic SensitivityProvides higher sensitivity in clinical assays compared to other substrates
β-Galactosidase StudiesUtilized in measuring enzyme kinetics and cellular processes

Additionally, research indicates potential applications in medical science, particularly concerning neurodegenerative diseases like Alzheimer's. The compound has been involved in studies related to glycosphingolipid metabolism, which plays a significant role in understanding these conditions.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-nitrovinyl)phenol involves its interaction with various molecular targets and pathways. The nitrovinyl group can undergo redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function.

In enzymatic contexts, particularly as a substrate for NAG, the compound undergoes specific transformations that enable quantitative measurement of enzyme activity. The reaction typically results in the release of free phenol, which can be measured spectrophotometrically due to its strong absorption characteristics.

From a materials perspective, the mechanism relates to the compound's structural features:

  • The phenolic hydroxyl group participates in hydrogen bonding, affecting intermolecular interactions in material matrices

  • The nitrovinyl group contributes to thermal stability through its electronic effects

  • The extended conjugation influences light absorption properties, contributing to the compound's functional characteristics in various applications

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Methoxy-4-(2-nitrovinyl)phenol, it is valuable to compare it with structurally related compounds.

Table 4: Comparison with Similar Compounds

CompoundStructural DifferencesKey Feature Differences
4-MethoxyphenolLacks the nitrovinyl groupLess reactive in certain chemical reactions
2-Methoxy-4-vinylphenolSimilar structure but without the nitro groupDifferent chemical and biological properties
2-NitrophenolLacks the methoxy groupDifferent solubility and reactivity patterns
2-Methoxy-5-(2-nitrovinyl)phenolDifferent position of nitrovinyl groupAltered reactivity profile

2-Methoxy-4-(2-nitrovinyl)phenol is unique due to the presence of both methoxy and nitrovinyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications where specific reactivity patterns are required.

Future Research Directions

Future research on 2-Methoxy-4-(2-nitrovinyl)phenol may focus on several promising areas:

  • Optimization of Synthetic Routes: Developing more efficient and environmentally friendly methods for synthesizing the compound, potentially exploring alternative approaches mentioned in recent literature .

  • Advanced Materials Development: Further investigation into the compound's potential in creating advanced materials with enhanced thermal and mechanical properties, particularly in specialized industrial applications.

  • Expanded Biological Applications: Exploring additional biological activities, including potential anticancer properties suggested by studies on related derivatives that have shown the ability to induce apoptosis in cancer cells through caspase pathway activation.

  • Structure-Activity Relationship Studies: Systematic modification of the compound's structure to understand how specific structural features relate to its various activities, potentially leading to more effective derivatives for specific applications.

  • Enzymatic Assay Optimization: Refining the use of the compound in enzymatic assays, potentially improving sensitivity and specificity for clinical diagnostic applications.

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